Trichodenone A
Description
Trichodenone A is a secondary metabolite primarily isolated from marine-derived Trichoderma species, including Trichoderma harzianum and Trichoderma koningii. It features a cyclopentenone core scaffold with a methyl acrylate side chain and a hydroxylated tertiary carbon at position 4 (C-4) . The absolute configuration at C-4 is established as R through total synthesis from (+)-(4R)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one, with retention of stereochemistry . Notably, natural Trichodenone A exists as an enantiomeric mixture of (R)- and (S)-configurations, isolated from the marine sponge Halichondria okadai .
Bioactivities: Trichodenone A exhibits significant cytotoxicity against the leukemia P388 cell line (IC₅₀ values in nanomolar range) , along with antitumor, antibacterial, and antifungal properties . Its fungicidal activity is documented in Trichoderma hamatum GD12, where it contributes to plant pathogen suppression .
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4-ethenyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-2-7(9)4-3-6(8)5-7/h2-4,9H,1,5H2 |
Clé InChI |
LAIIYRQVJVODPJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CC(=O)C=C1)O |
Synonymes |
trichodenone A trichodenone-A |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Compound 1 (EA-2801)
Source: Trichoderma atroviridae . Structural Features: Shares the cyclopentenone scaffold with Trichodenone A but substitutes the methyl acrylate side chain with an acetate group (Table 1) . Synthesis: Synthesized from the same racemic TBDMS-cyclopentenone precursor as Trichodenone A. The R configuration at C-4 is retained during synthesis, confirmed by a positive [α]D value . Bioactivity: Demonstrates broad-spectrum antimicrobial activity, contrasting with Trichodenone A’s cytotoxicity .
Trichodenone C and Derivatives
Trichodenone C
- Source : Marine alga-endophytic fungus .
- Structural Features : Chlorinated analog (C₇H₈ClO₂) with a methylene group at C-3 .
- Bioactivity: Cytotoxic, synthesized via intermediates like dechlorotrichodenone C (Compound 5) .
3-Hydroxytrichodenone C (Compound 6)
- Structural Features: Additional oxygen atom (C₇H₉ClO₃) and hydroxymethine group at C-3, replacing the methylene group in Trichodenone C .
- Bioactivity : Similar cytotoxicity but modified pharmacokinetics due to increased polarity .
Stereochemical Comparison: Enantiomeric Mixtures
Trichodenone A is naturally isolated as an (R)- and (S)-enantiomeric mixture (ratio unspecified) . This enantiomerism is common in marine-derived metabolites, such as:
- Pericosines B and C : Four chiral centers; enantiomeric mixtures isolated from Periconia byssoides .
- 4,8-Dimethyldecanal : Insect pheromone with four diastereomers (4R,8R; 4R,8S; etc.) .
Key Difference: While Trichodenone A’s synthesis retains the R configuration , its natural occurrence as a racemic mixture suggests environmental or enzymatic racemization during biosynthesis .
Bioactivity Comparison
Data Tables
Table 1: Structural and Stereochemical Profiles
Q & A
Q. How can researchers resolve contradictions in reported pharmacological activities of Trichodenone A?
- Classification : Advanced (Data Contradiction Analysis)
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions, cell lines, or compound purity. Systematic replication under standardized protocols, meta-analysis of published data, and validation via orthogonal assays (e.g., CRISPR-edited cell lines) are recommended. Statistical tools like ANOVA or regression analysis can identify confounding variables .
Q. What strategies optimize the total synthesis of Trichodenone A for structure-activity relationship (SAR) studies?
- Classification : Advanced (Synthetic Chemistry)
- Methodological Answer : Retrosynthetic analysis identifies key intermediates (e.g., lactone rings). Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereochemical fidelity. Yield optimization involves solvent selection (e.g., THF for ring-closing metathesis) and temperature control. Purification via preparative HPLC ensures enantiomeric purity .
Q. How can computational modeling enhance understanding of Trichodenone A’s mechanism of action?
- Classification : Advanced (Interdisciplinary Approaches)
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models link structural features to bioactivity, guiding synthetic modifications .
Q. What ethical considerations apply to in vivo studies of Trichodenone A’s toxicity?
- Classification : Advanced (Ethical & Regulatory Compliance)
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC approval). Use the 3Rs framework (Replacement, Reduction, Refinement). Dose escalation studies (OECD Test Guideline 420) minimize harm. Data transparency in reporting adverse effects is critical .
Methodological Design & Validation
Q. How should researchers design dose-response experiments to evaluate Trichodenone A’s efficacy?
- Classification : Advanced (Experimental Design)
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate measurements. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Statistical power analysis determines sample size. Nonlinear regression models (e.g., GraphPad Prism) calculate EC₅₀/IC₅₀ .
Q. What validation protocols ensure reproducibility in chromatographic analysis of Trichodenone A?
- Classification : Advanced (Analytical Chemistry)
- Methodological Answer : Validate HPLC methods per ICH guidelines (precision, accuracy, LOD/LOQ). Use certified reference standards for calibration. System suitability tests (e.g., tailing factor, plate count) confirm column performance. Intraday/interday variability assessments minimize technical noise .
Q. How can multi-omics approaches elucidate Trichodenone A’s biosynthetic pathway in Myrothecium spp.?
- Classification : Advanced (Systems Biology)
- Methodological Answer : Transcriptomics (RNA-seq) identifies upregulated genes under stress conditions. Metabolomics (LC-HRMS) maps intermediate metabolites. CRISPR-Cas9 gene knockout validates candidate biosynthetic genes. Integration via pathway analysis tools (e.g., KEGG) reconstructs the pathway .
Data Presentation & Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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